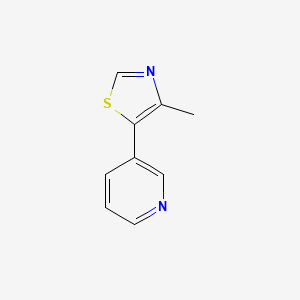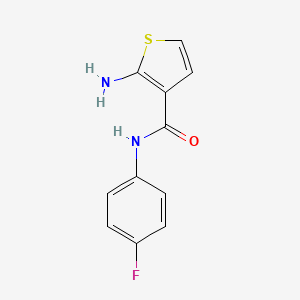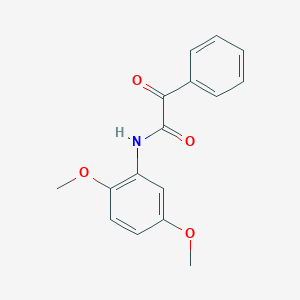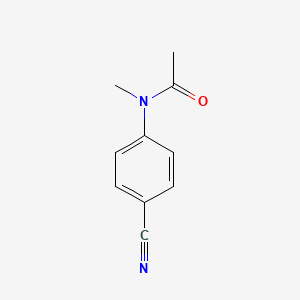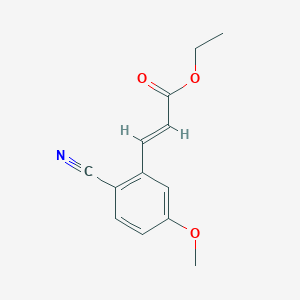
tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a thiophene group and a tert-butyl ester
Vorbereitungsmethoden
The synthesis of tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate typically involves the reaction of thiophene-substituted piperazine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl (3R)-3-phenylpiperazine-1-carboxylate: This compound has a phenyl group instead of a thiophene group, which affects its electronic properties and reactivity.
Tert-butyl (3R)-3-pyridylpiperazine-1-carboxylate: The presence of a pyridine ring introduces basicity and potential coordination sites for metal ions.
Tert-butyl (3R)-3-furylpiperazine-1-carboxylate: The furan ring is less electron-rich than thiophene, leading to different reactivity patterns.
These comparisons highlight the unique properties of this compound, particularly its electronic and steric characteristics.
Eigenschaften
CAS-Nummer |
1240586-11-1 |
|---|---|
Molekularformel |
C13H20N2O2S |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-thiophen-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-10(9-15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
NSUDSXYQBVEAOK-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C2=CC=CS2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


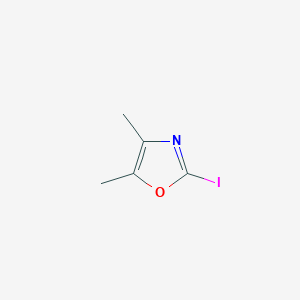
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
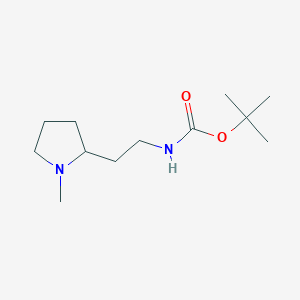

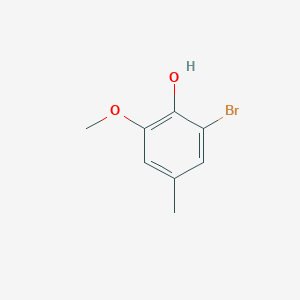
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
